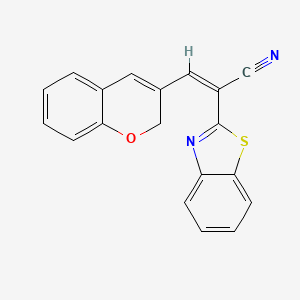

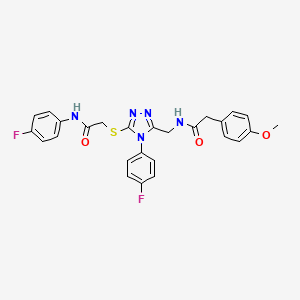

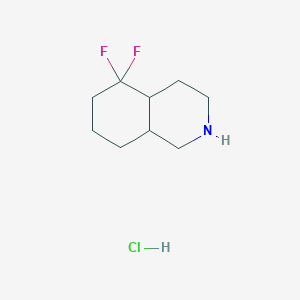

![molecular formula C13H16N4O3 B2992423 N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219842-52-0](/img/structure/B2992423.png)

N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a type of pyridine. Pyridines are six-membered heterocyclic compounds with one nitrogen atom, and they are found in various natural products, drug molecules, vitamins, and materials .

科学的研究の応用

Synthesis and Characterization

Compounds with structural similarities to "N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" have been synthesized and characterized, indicating a broad interest in their chemical properties and potential biological activities. For instance, studies have detailed the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, showcasing their potential as therapeutic agents against various cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015). Such research highlights the ongoing exploration of pyrazolo and pyrimidine derivatives for their cytotoxic properties and their potential application in cancer research.

Cytotoxic Activities

The cytotoxic activities of these compounds against cancer cells have been a significant focus, indicating their potential application in developing new anticancer agents. For example, the synthesis, characterization, and evaluation of cytotoxic activities of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, revealing promising results against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such studies underscore the potential of these compounds in medicinal chemistry, particularly in the development of novel treatments for cancer.

Antitumor and Anti-inflammatory Activities

Further extending their application scope, novel benzodifuranyl derivatives, including fused pyridine ring systems, have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These compounds exhibited significant COX-2 inhibitory activities, analgesic, and anti-inflammatory properties, showcasing their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research highlights the diversity in the biological activities of compounds with pyrazolo and pyridine motifs, suggesting their broad applicability in developing new pharmaceuticals.

Antioxidant Properties

The antioxidant properties of these compounds have also been investigated, revealing a potential role in mitigating oxidative stress-related diseases. For instance, cyanoacetamide-based heterocyclic compounds have been synthesized and evaluated for their antitumor and antioxidant activities, demonstrating the multifunctional nature of these molecules (Bialy & Gouda, 2011). Such findings point to the potential use of pyrazolo and pyridine derivatives in therapeutic interventions against diseases associated with oxidative damage.

作用機序

Target of Action

The primary target of N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is the human phosphodiesterase 10 . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.

Mode of Action

The compound interacts with its target, human phosphodiesterase 10, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of cyclic nucleotides within the cell.

特性

IUPAC Name |

N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-20-5-4-17-6-9(12(18)14-8-2-3-8)11-10(7-17)13(19)16-15-11/h6-8H,2-5H2,1H3,(H,14,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGUKYZKSGBDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

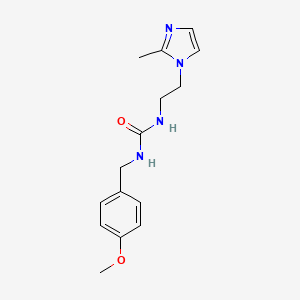

![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)

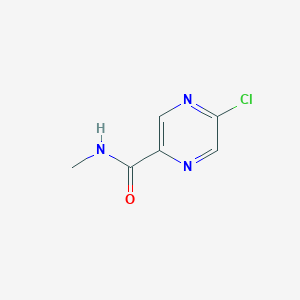

![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)

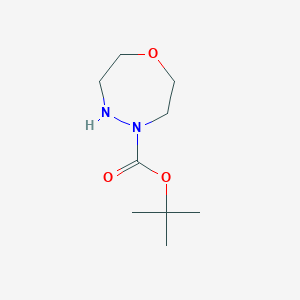

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)

![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)